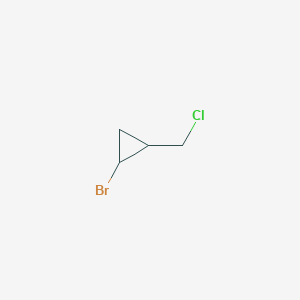

1-Bromo-2-(chloromethyl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(chloromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrCl/c5-4-1-3(4)2-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVGHLJSROOWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70650-32-7 | |

| Record name | 1-bromo-2-(chloromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Processes

The synthesis of 1-Bromo-2-(chloromethyl)cyclopropane can be approached through several routes, generally involving the formation of the cyclopropane (B1198618) ring from an appropriately substituted alkene.

A potential synthetic pathway involves the cyclopropanation of 3-chloro-1-propene (allyl chloride) with a source of bromochlorocarbene or a sequential addition of bromine and a chloromethyl group. One patented method for the preparation of bromomethylcyclopropanes involves the reaction of hydroxymethylcyclopropane with methanesulfonyl bromide in the presence of a trialkylamine. While not specific to this exact molecule, it suggests a general strategy that could be adapted.

Industrial-scale production methodologies would likely focus on cost-effective starting materials and reagents, high-yield reactions, and ease of purification. Continuous flow processes and the use of phase-transfer catalysis are modern techniques that could be employed to optimize the manufacturing of this and similar halogenated cyclopropanes.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloromethyl Cyclopropane

Nucleophilic Substitution Reactions of Halogenated Cyclopropanes

Nucleophilic substitution reactions on cyclopropane (B1198618) rings are mechanistically distinct from those on acyclic alkyl halides. Direct Sₙ2-type backside attack on the ring carbon is sterically hindered. Instead, these reactions often proceed through alternative pathways, such as elimination-addition involving a cyclopropene (B1174273) intermediate or pathways with significant carbocationic character.

Reactions with Oxygen Nucleophiles (e.g., Alcohols)

The reaction of 1-bromo-2-(chloromethyl)cyclopropane with oxygen nucleophiles, particularly alkoxides in a basic medium, has been shown to yield unique rearranged products rather than simple substitution products. When treated with sodium or potassium alkoxides in the corresponding alcohol, this compound undergoes a reaction sequence that results in the formation of 1-(alkoxymethylene)cyclopropanes.

The proposed mechanism for this transformation does not involve direct substitution of the bromide. Instead, it is initiated by a base-assisted 1,2-dehydrobromination. The alkoxide acts as a base, abstracting a proton from the carbon bearing the chloromethyl group, leading to the elimination of HBr and the formation of a highly reactive and strained chloromethylenecyclopropane intermediate. This is followed by a rearrangement and subsequent nucleophilic attack by the alkoxide to yield the final product. An alternative pathway involves the formation of a cyclopropene intermediate, which then undergoes nucleophilic addition.

Detailed studies have explored the reaction with various primary and secondary alcohols under basic conditions. The findings from these reactions are summarized in the table below.

| Alcohol (ROH) | Base | Product (1-(Alkoxymethylene)cyclopropane) | Typical Yield (%) |

|---|---|---|---|

| Methanol | CH₃ONa | 1-(Methoxymethylene)cyclopropane | ~60% |

| Ethanol | C₂H₅ONa | 1-(Ethoxymethylene)cyclopropane | ~65% |

| Isopropanol | (CH₃)₂CHOK | 1-(Isopropoxymethylene)cyclopropane | ~50% |

| n-Butanol | n-C₄H₉ONa | 1-(Butoxymethylene)cyclopropane | ~58% |

Reactions with Sulfur Nucleophiles (e.g., Thiophenol)

The reactions of this compound with sulfur nucleophiles follow pathways that can be analogous to those observed with oxygen nucleophiles, but the greater nucleophilicity of sulfur can lead to different product distributions or reaction rates. While specific studies detailing the reaction of this compound with thiophenol are not extensively documented in the literature, the general reactivity of halogenated cyclopropanes suggests that the reaction would likely proceed via an elimination-addition mechanism under basic conditions.

In such a mechanism, a base would facilitate dehydrobromination to form a reactive cyclopropene or methylenecyclopropane (B1220202) intermediate. The highly nucleophilic thiophenolate anion (PhS⁻) would then add to this intermediate. Another possibility is the direct Sₙ2' type attack on the chloromethyl group, which is a primary alkyl chloride and more susceptible to direct substitution than the cyclopropyl (B3062369) bromide. The specific pathway would be highly dependent on the reaction conditions, such as the base used, the solvent, and the temperature.

In related systems, the reaction of thiols with α-halo carbonyl compounds can proceed via an initial conjugate addition, followed by an intramolecular displacement of the halide to form a reactive episulfonium ion intermediate. nih.gov While mechanistically different due to the absence of a carbonyl group in the title compound, this highlights the tendency for sulfur nucleophiles to engage in complex, multi-step reaction pathways.

Intramolecular Cyclization Pathways

The structure of this compound, featuring two electrophilic centers (the carbon atoms attached to Br and Cl) and a short connecting chain, presents the possibility for intramolecular cyclization under appropriate conditions. Such a reaction would lead to the formation of a bicyclic system. For this to occur, a reagent would be needed to induce the formation of a nucleophilic center that could then attack one of the electrophilic carbons.

One hypothetical pathway could involve the use of a strong organometallic base or a reducing metal. For example, treatment with an organolithium reagent or magnesium metal could potentially lead to a Grignard-type or organolithium intermediate at the C-Br bond. If formed, this nucleophilic center could then undergo an intramolecular Sₙ2 reaction, displacing the chloride on the adjacent side chain to form a bicyclo[1.1.0]butane derivative. However, such reactions are often challenging and can be outcompeted by intermolecular reactions or rearrangements.

While intramolecular cyclizations of α-bromo amides and other functionalized molecules have been achieved using various catalysts, specific examples originating from this compound are not well-documented. rsc.org The competition between elimination, intermolecular substitution, and potential intramolecular pathways makes the outcome sensitive to the specific reagents and conditions employed.

Ring-Opening Transformations of Cyclopropane Systems

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions. These transformations can be initiated by heat (thermal processes) or promoted by catalysts, typically transition metals.

Thermal Ring Opening Processes and Rearrangements

Thermolysis of this compound leads to ring-opening and rearrangement products. researchgate.net When subjected to flash vacuum pyrolysis (FVP) at high temperatures (e.g., 450–500 °C), the cyclopropane ring cleaves to form substituted butadienes. The reaction proceeds through a complex pathway that involves homolytic cleavage of the strained carbon-carbon bonds of the cyclopropane ring, leading to a diradical intermediate which then rearranges to the final conjugated diene products.

The major products identified from the thermolysis of related 1,1-dibromo- and 1-bromo-2-chloromethylcyclopropanes are halogenated butadienes. researchgate.net For instance, the thermolysis of 1-bromo-2-chloromethylcyclopropane would be expected to yield products like 2-bromo-4-chlorobuta-1,3-diene or other isomers, depending on the specific bond cleavages and rearrangements. These reactions are often not clean and can produce a mixture of several products.

| Precursor | Condition | Major Ring-Opened Products |

|---|---|---|

| 1,1-Dibromo-2-chloromethyl-2-methylcyclopropane | FVP, 450-500 °C | 2-Bromo-3-methylbuta-1,3-diene, 2-Chlorobuta-1,3-diene |

| This compound (Predicted) | High Temperature Thermolysis | Halogenated Buta-1,3-dienes (e.g., Chloroprene, Bromoprene) |

Metal-Promoted Ring Opening Mechanisms

Transition metals are widely used to catalyze the ring-opening of cyclopropanes. The mechanisms of these reactions vary depending on the metal.

Silver (Ag⁺) Promoted Reactions: Silver ions act as a Lewis acid, coordinating to the bromine atom and facilitating its departure as a bromide anion (AgBr). This generates a cyclopropyl cation intermediate. tue.nl Due to extreme ring strain, this cation is highly unstable and rapidly undergoes a stereospecific electrocyclic ring-opening to form a more stable allyl cation. This cation is then trapped by a nucleophile present in the reaction medium (e.g., the solvent), leading to allylic substitution products. The ring-opening is typically disrotatory, as predicted by Woodward-Hoffmann rules. tue.nl

Palladium (Pd) Catalyzed Reactions: Palladium catalysts, typically in the Pd(0) oxidation state, can promote ring-opening through an oxidative addition mechanism. The palladium can insert into either a carbon-halogen bond or a strained carbon-carbon bond of the cyclopropane ring. For vinylcyclopropanes, Pd(0) typically catalyzes ring-opening to form a π-allyl-palladium intermediate. nih.gov For halocyclopropanes like this compound, oxidative addition into the C-Br bond is a likely initial step, which could then be followed by rearrangement and ring-opening. These reactions can be highly selective and are a cornerstone of modern synthetic chemistry for forming complex molecules. rsc.org

While specific applications of these metals to induce the ring-opening of this compound are not extensively reported, these established mechanisms provide a clear framework for predicting its reactivity and the types of products that would be formed.

Influence of Halogen and Chloromethyl Substituents on Ring Strain Release

The high ring strain of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a primary driving force for many of its chemical reactions. This strain arises from two main factors: angle strain due to the compression of the C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain resulting from the eclipsing interactions of the hydrogen atoms on adjacent carbons. The introduction of substituents, such as a bromine atom and a chloromethyl group in this compound, can further modulate this ring strain.

The presence of electronegative halogen substituents can influence the C-C bond lengths and strengths within the cyclopropane ring. While specific experimental or theoretical studies on the precise effect of the bromo and chloromethyl groups on the ring strain of this particular molecule are not extensively documented, general principles suggest that these substituents can impact the electronic distribution and geometry of the ring. For instance, the electron-withdrawing nature of the halogens can polarize the C-C bonds, potentially affecting their susceptibility to cleavage.

Elimination Reactions and Formation of Unsaturated Cyclopropane Derivatives

Elimination reactions are a prominent feature of the chemistry of this compound, providing a pathway to highly reactive and synthetically useful unsaturated cyclopropane derivatives. These reactions are typically promoted by bases and involve the removal of both halogen atoms.

The reaction of this compound with strong bases, such as potassium tert-butoxide, in the presence of an alcohol leads to a formal debromochlorination. A plausible mechanistic pathway for this transformation involves a sequence of elimination steps. The reaction is believed to proceed through an E2 elimination mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

In the case of this compound, the reaction with an alkoxide (RO⁻) likely initiates with the abstraction of a proton from the carbon bearing the bromine atom. This is followed by the elimination of the bromide ion to form a highly strained and reactive cyclopropene intermediate. The chloromethyl group remains intact at this stage. Subsequently, the alkoxide can attack the cyclopropene intermediate. The specifics of the subsequent steps leading to the final product can vary, but they ultimately result in the loss of the chlorine atom and the formation of a more stable unsaturated product.

A significant outcome of the base-mediated elimination reactions of this compound is the formation of alkylidenecyclopropanes. Specifically, its reaction with alkoxides has been shown to be a simple preparation method for 1-(alkoxymethylene)cyclopropanes.

The formation of these products can be rationalized through the intermediacy of a cyclopropene derivative. Following the initial dehydrobromination to form a chloromethyl-substituted cyclopropene, the alkoxide can act as a nucleophile. The subsequent reaction cascade, involving the elimination of the chloride ion, leads to the formation of the 1-(alkoxymethylene)cyclopropane. This reaction highlights the utility of this compound as a precursor to functionalized methylenecyclopropanes, which are valuable building blocks in organic synthesis.

| Reactant | Base/Nucleophile | Product |

| This compound | Potassium tert-butoxide / Alcohol (ROH) | 1-(Alkoxymethylene)cyclopropane |

Radical Reaction Pathways of Halogenated Cyclopropanes

While ionic pathways are well-documented for this compound, the potential for radical reactions also exists, particularly given the presence of relatively weak carbon-halogen bonds. Free radical reactions involving halogenated compounds are typically initiated by heat or light and proceed via a chain mechanism involving initiation, propagation, and termination steps.

For this compound, a radical reaction could be initiated by the homolytic cleavage of the C-Br bond, which is generally weaker than the C-Cl bond, to generate a cyclopropyl radical. This radical intermediate could then undergo various transformations. One possibility is hydrogen atom abstraction from a suitable donor, leading to the formation of (chloromethyl)cyclopropane. Another potential pathway is a ring-opening reaction of the cyclopropyl radical to form a more stable acyclic radical. The high ring strain of the cyclopropane ring makes this a thermodynamically favorable process. The specific products would depend on the reaction conditions and the presence of other radical species. While specific studies on the radical reactions of this compound are scarce, the general principles of radical chemistry suggest that such pathways are plausible and could lead to a diverse array of products.

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of this compound is an important factor in its reactivity, particularly in concerted reactions like the E2 elimination. The molecule contains two stereocenters, and therefore, can exist as different stereoisomers. The relative orientation of the bromo and chloromethyl groups (cis or trans) will significantly influence the accessibility of the required anti-periplanar conformation for E2 reactions.

For an E2 elimination to occur, the abstracted proton and the leaving group must be in a plane and oriented at a 180° dihedral angle to each other. In a substituted cyclopropane, the rigid ring structure restricts conformational flexibility. Therefore, the stereochemical arrangement of the substituents can either facilitate or hinder the attainment of this geometry. For instance, in a trans-isomer, a proton on the same face of the ring as the bromine atom would be in a syn-periplanar relationship, which is generally less favorable for E2 elimination. Conversely, a proton on the opposite face would be anti-periplanar and more susceptible to abstraction.

The stereochemistry of the starting material will thus dictate the stereochemistry of the resulting product in a stereospecific reaction. For example, the formation of a specific isomer of a methylenecyclopropane derivative would depend on the stereoisomer of this compound used as the starting material and the specific reaction pathway followed. A detailed stereochemical analysis would require the separation and characterization of the individual stereoisomers of the reactant and the products.

Computational and Spectroscopic Analyses of 1 Bromo 2 Chloromethyl Cyclopropane

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical methods are instrumental in understanding the fundamental properties of molecules like 1-bromo-2-(chloromethyl)cyclopropane. These computational approaches allow for the exploration of its electronic landscape and the relative stabilities of its different spatial arrangements.

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, which is heavily influenced by the electronegative bromine and chlorine atoms. This distribution is critical in predicting sites susceptible to nucleophilic or electrophilic attack.

DFT studies on substituted cyclopropanes have shown that the strained three-membered ring and the presence of halogens create a complex electronic environment. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide a quantitative measure of the molecule's reactivity. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. The analysis of molecular orbitals can also reveal hyperconjugative interactions between the cyclopropane (B1198618) ring orbitals and the C-Br and C-Cl bonds, which can influence bond lengths and reactivity.

| Calculated Parameter | Predicted Implication for Reactivity |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; predicts sites for nucleophilic attack. |

| Electrostatic Potential Map | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. |

| Mulliken Atomic Charges | Quantifies the partial charges on each atom, identifying electrophilic and nucleophilic centers. |

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, offer a more accurate, albeit computationally expensive, approach to mapping the potential energy surface of this compound. These calculations are crucial for determining the relative energies of different stereoisomers (cis and trans) and conformers arising from the rotation around the C-C and C-halogen bonds.

For this compound, the relative positioning of the bromine and chloromethyl groups (cis or trans) will significantly impact the molecule's dipole moment and steric strain, leading to different energy minima on the potential energy surface. Ab initio calculations can precisely quantify these energy differences, providing insights into the thermodynamically most stable isomer.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the pathways of chemical reactions. For this compound, this includes studying potential substitution and elimination reactions. By mapping the reaction coordinates and locating the transition state structures, it is possible to calculate activation energies and predict the most likely reaction products.

For example, in a nucleophilic substitution reaction, DFT can be used to model the approach of a nucleophile to the carbon atoms attached to the bromine or chlorine. The calculations can help determine whether the reaction proceeds via an SN2-like mechanism and can predict the stereochemical outcome. The strained nature of the cyclopropane ring can lead to unique reaction pathways not observed in acyclic haloalkanes.

Application of Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide the experimental data necessary to confirm the structure and bonding of this compound, complementing the theoretical predictions from computational studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the protons on the cyclopropane ring and the chloromethyl group. The chemical shifts of the protons would be influenced by the electronegativity of the adjacent halogens and the anisotropic effects of the cyclopropane ring. Spin-spin coupling constants (J-values) between the cyclopropyl (B3062369) protons would be characteristic of their relative stereochemistry (cis or trans).

The ¹³C NMR spectrum would show distinct signals for each of the four carbon atoms. The chemical shifts of the carbon atoms bonded to the halogens would be significantly downfield.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H (Cyclopropyl) | 0.5 - 3.5 | Diastereotopic protons, cis/trans coupling constants. |

| ¹H (Chloromethyl) | 3.0 - 4.0 | Influence of chlorine atom. |

| ¹³C (C-Br) | 25 - 45 | Direct attachment to bromine. |

| ¹³C (C-CH₂Cl) | 30 - 50 | Attachment to the chloromethyl group. |

| ¹³C (CH₂) | 15 - 30 | Methylene (B1212753) carbon of the cyclopropane ring. |

| ¹³C (CH₂Cl) | 40 - 60 | Carbon of the chloromethyl group. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak would confirm the molecular formula C₄H₆BrCl.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, which is a powerful tool for confirming the presence of these elements. The fragmentation of the molecule in the mass spectrometer would likely involve the loss of the halogen atoms, the chloromethyl group, and potentially the opening of the cyclopropane ring. Analysis of these fragment ions can help to piece together the structure of the molecule.

| m/z Value | Possible Fragment Ion |

|---|---|

| [M]+ | Molecular ion (C₄H₆BrCl)⁺ |

| [M-Cl]+ | Loss of a chlorine radical |

| [M-Br]+ | Loss of a bromine radical |

| [M-CH₂Cl]+ | Loss of a chloromethyl radical |

| [C₃H₅]+ | Cyclopropyl or allyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these spectroscopic methods provide a molecular fingerprint, offering insights into the structural features of compounds such as this compound. The vibrational spectrum is directly related to the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

In the case of this compound, the IR and Raman spectra are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of the cyclopropyl ring, the carbon-hydrogen bonds, the carbon-bromine bond, and the carbon-chlorine bond. The analysis of these spectral features allows for the confirmation of the presence of these key functional groups.

The primary vibrational modes anticipated for this compound include:

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring and the chloromethyl group are typically observed in the region of 3100-2900 cm⁻¹. The strained nature of the cyclopropane ring can influence the exact position of these bands.

Cyclopropane Ring Vibrations: The cyclopropane ring itself gives rise to characteristic vibrational modes, including ring breathing (symmetric stretching) and ring deformation modes. These are often found in the fingerprint region of the spectrum, with a notable band for the ring deformation typically appearing around 1020 cm⁻¹.

CH₂ Scissoring and Wagging: The methylene group (CH₂) in the chloromethyl substituent will exhibit scissoring (bending) vibrations, generally in the 1470-1440 cm⁻¹ range. Wagging and twisting modes for the CH₂ group are also expected at lower frequencies.

C-Cl Stretching: The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration. For primary alkyl chlorides, this band is typically observed in the 730-650 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is characteristic of the bromo substituent. This bond is weaker and involves a heavier atom than C-Cl, so its stretching frequency appears at a lower wavenumber, generally in the 650-550 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful in analyzing the vibrational modes of this compound. While polar bonds like C-Cl and C-Br tend to show strong absorption in the IR spectrum, non-polar or less polar bonds, such as the C-C bonds of the cyclopropane ring, may produce strong signals in the Raman spectrum. Therefore, a comprehensive analysis using both techniques provides a more complete picture of the molecule's vibrational characteristics.

The following tables summarize the expected characteristic vibrational frequencies for the functional groups present in this compound based on established spectroscopic data for similar compounds.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Cyclopropyl C-H | ~3100 - 3000 | Medium |

| C-H Stretch | Chloromethyl C-H | ~3000 - 2850 | Medium |

| CH₂ Scissoring | Chloromethyl CH₂ | ~1470 - 1440 | Medium |

| Cyclopropane Ring Deformation | C-C | ~1020 | Medium-Strong |

| C-Cl Stretch | C-Cl | ~730 - 650 | Strong |

| C-Br Stretch | C-Br | ~650 - 550 | Strong |

Table 2: Expected Raman Scattering Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Cyclopropyl C-H | ~3100 - 3000 | Strong |

| C-H Stretch | Chloromethyl C-H | ~3000 - 2850 | Strong |

| CH₂ Scissoring | Chloromethyl CH₂ | ~1470 - 1440 | Medium |

| Cyclopropane Ring Breathing | C-C | ~1200 | Strong |

| C-Cl Stretch | C-Cl | ~730 - 650 | Medium |

| C-Br Stretch | C-Br | ~650 - 550 | Medium |

It is important to note that the coupling of vibrations between different functional groups can lead to shifts in the observed frequencies and changes in band intensities. A detailed assignment of all observed bands would typically require computational modeling, such as Density Functional Theory (DFT) calculations, to complement the experimental data.

Applications of 1 Bromo 2 Chloromethyl Cyclopropane in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The primary and most well-documented application of 1-bromo-2-(chloromethyl)cyclopropane is its role as a precursor to 1-(alkoxymethylene)cyclopropanes. In a reaction with organic anions under basic conditions, the compound undergoes a novel transformation to yield these valuable intermediates. acs.orgdocumentsdelivered.com This reaction highlights the compound's utility as a C3 building block, enabling the introduction of a cyclopropylidene moiety into a target molecule.

The reaction is understood to proceed via a base-mediated process, although the full mechanistic details and substrate scope are not extensively detailed in readily available literature. The general transformation involves the reaction of this compound with various alkoxides to furnish the corresponding 1-(alkoxymethylene)cyclopropane derivatives. The presence of two different leaving groups (bromide and chloride) on the cyclopropane (B1198618) ring allows for selective reactivity, which is a key aspect of its synthetic utility.

Table 1: Synthesis of 1-(Alkoxymethylene)cyclopropanes from this compound This table is representative of the transformation and is based on the general reaction described in the literature. Specific yields and conditions may vary.

| Entry | Alkoxide (Nu:) | Product |

| 1 | Sodium Methoxide | 1-(Methoxymethylene)cyclopropane |

| 2 | Sodium Ethoxide | 1-(Ethoxymethylene)cyclopropane |

| 3 | Sodium tert-Butoxide | 1-(tert-Butoxymethylene)cyclopropane |

Construction of Complex Polycyclic and Heterocyclic Scaffolds

While direct applications of this compound in the synthesis of complex polycyclic and heterocyclic scaffolds are not widely reported, the resulting 1-(alkoxymethylene)cyclopropanes are valuable intermediates for such transformations. These derivatives belong to the broader class of methylenecyclopropanes (MCPs), which are known for their utility in constructing diverse and complex molecular frameworks. rsc.orgnih.gov

The high ring strain of the cyclopropane ring in MCPs makes them susceptible to ring-opening and cycloaddition reactions, providing a thermodynamic driving force for the formation of more stable five- and six-membered rings. acs.org For instance, MCPs can participate in formal [3+2] and [4+2] cycloaddition reactions with various partners to yield cyclopentane (B165970) and cyclohexane (B81311) derivatives, respectively. These reactions are often catalyzed by transition metals or promoted by Lewis acids. The exocyclic double bond of the 1-(alkoxymethylene)cyclopropane can also be a site for further functionalization, leading to the introduction of additional complexity.

Recent research has highlighted the use of MCPs in the synthesis of a variety of heterocyclic systems, demonstrating their versatility as building blocks in modern organic synthesis. rsc.orgnih.gov

Employment in Cascade and Multicomponent Reactions

The current scientific literature does not provide specific examples of this compound being directly employed in cascade or multicomponent reactions. However, the field of methylenecyclopropane (B1220202) chemistry, to which the derivatives of the title compound belong, has seen significant developments in this area.

MCPs are known to participate in a variety of cascade reactions, often initiated by transition metal catalysts or visible light photoredox catalysis. nih.govacs.orgrsc.orgfigshare.comrsc.org These reactions can lead to the rapid construction of complex polycyclic and spirocyclic frameworks from simple starting materials. The ability of the cyclopropane ring to undergo ring-opening under various conditions allows for the generation of reactive intermediates that can be trapped intramolecularly to build intricate molecular architectures in a single synthetic operation.

While the direct involvement of this compound in such complex transformations remains to be explored, its role as a precursor to reactive MCPs suggests a potential, albeit indirect, contribution to this area of synthetic chemistry.

Strategies for Further Functionalization and Derivatization

The structure of this compound offers several avenues for further functionalization and derivatization, targeting the carbon-halogen bonds and the cyclopropane ring itself.

Substitution of Halogens: The bromo and chloro substituents can potentially be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. The differential reactivity of the C-Br and C-Cl bonds could, in principle, allow for selective functionalization under carefully controlled conditions.

Metal-Halogen Exchange: The carbon-bromine bond is susceptible to metal-halogen exchange, for example, with organolithium reagents. This would generate a cyclopropyl-lithium species, which could then be reacted with a range of electrophiles to introduce further substituents onto the cyclopropane ring.

Ring-Opening Reactions: As with other cyclopropane derivatives, the strained ring of this compound and its derivatives can be opened under various conditions, such as with electrophiles or transition metal catalysts. This can lead to the formation of functionalized acyclic compounds.

The primary derivatives, 1-(alkoxymethylene)cyclopropanes, also offer multiple sites for further chemical modification. The exocyclic double bond can undergo a variety of addition reactions, and the ether linkage can be cleaved to reveal a carbonyl group. This latent functionality further enhances the synthetic utility of the parent compound.

Future Directions and Emerging Research in 1 Bromo 2 Chloromethyl Cyclopropane Chemistry

Development of Novel Catalytic Systems for Transformations

There is a lack of specific research on the development of novel catalytic systems for the transformation of 1-Bromo-2-(chloromethyl)cyclopropane. General advancements in catalysis for carbon-halogen bond activation could theoretically be applied, but dedicated studies on this compound are not available. The development of catalysts for selective C-Br versus C-Cl bond activation or for stereocontrolled reactions at the cyclopropane (B1198618) ring would be a significant area for future investigation.

Exploration of Bio-Inspired Synthetic Routes

The exploration of bio-inspired synthetic routes for or involving this compound is not documented in the current body of scientific literature. While enzymatic and microbial systems are increasingly used for the synthesis of complex molecules, their application to this specific halogenated cyclopropane has not been reported. Future research could potentially explore the use of halogenases or cyclopropanating enzymes in biocatalytic approaches.

Advanced Computational Modeling for De Novo Design and Prediction

While computational chemistry is a powerful tool in modern chemical research, specific advanced computational modeling studies for the de novo design and prediction of reactions or properties of this compound are not readily found. Such studies could, in the future, provide valuable insights into its reaction mechanisms, potential as a building block for novel molecules, and its spectroscopic characteristics.

Integration of Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of this compound is an area that remains to be explored. Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govbridgew.eduinstituteofsustainabilitystudies.com Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. acs.orgnih.gov Future synthetic strategies for this compound could benefit from the integration of these principles, for example, by developing more efficient catalytic routes that minimize byproducts or by using renewable starting materials.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in the compound’s degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.